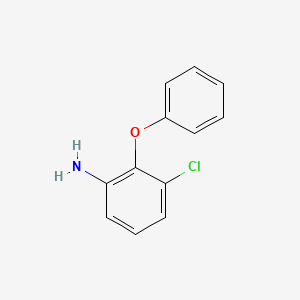

3-Chloro-2-phenoxyaniline

Descripción general

Descripción

3-Chloro-2-phenoxyaniline is an organic compound with the molecular formula C12H10ClNO. It is characterized by the presence of a chloro group, a phenoxy group, and an aniline moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloro-2-phenoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-chloroaniline with phenol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The product is then purified through recrystallization or distillation to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-2-phenoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: H2 gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted anilines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimalarial Activity

Recent studies have explored the potential of 3-chloro-2-phenoxyaniline derivatives in combating malaria. One notable study synthesized a hybrid drug, artesunate-3-chloro-4-(4-chlorophenoxy)aniline, which exhibited significant antimalarial activity against both sensitive and resistant strains of Plasmodium parasites. The study utilized various methodologies, including the Mossman’s assay for cytotoxicity and the Peter’s 4-day suppressive test for in vivo efficacy. Results indicated that the hybrid compound had a therapeutic index greater than 71, suggesting a favorable safety profile compared to traditional antimalarial drugs .

Inhibition of Cytochrome P450 Enzymes

Research has demonstrated that this compound can serve as a model ligand to study interactions with cytochrome P450 enzymes, particularly CYP2B6. This enzyme plays a crucial role in the metabolism of various xenobiotics, and understanding how halogenation affects its interactions can provide insights into drug metabolism and toxicity . The study employed spectral titrations and enzyme inhibition assays to elucidate these interactions.

Structure-Activity Relationship Studies

Halogenated Phenoxyanilines

A series of halogenated phenoxyanilines have been synthesized to investigate their structure-activity relationships (SAR) concerning CYP2B enzymes. The findings revealed that while many analogs showed altered binding affinities due to halogenation, this compound did not exhibit significant changes in interaction profiles compared to its non-halogenated counterparts . This suggests that specific substitutions can modulate biological activity without compromising the compound's inherent properties.

Toxicological Studies

Safety and Toxicity Assessments

The safety profile of this compound derivatives has been evaluated through various toxicity assays. The hybrid drug mentioned earlier demonstrated no significant weight differences or mortalities in treated mice at doses up to 300 mg/kg, indicating a wide safety margin . Such findings are critical for assessing the viability of these compounds as therapeutic agents.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-chloro-2-phenoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s phenoxy and chloro groups play a crucial role in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

2-Phenoxyaniline: Lacks the chloro group, making it less reactive in certain substitution reactions.

4-Chloro-2-phenoxyaniline: The chloro group is positioned differently, affecting its reactivity and applications.

3-Chloro-4-phenoxyaniline: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness: 3-Chloro-2-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Actividad Biológica

3-Chloro-2-phenoxyaniline is an organic compound that has garnered attention due to its notable biological activities, particularly in the context of drug metabolism and interaction with cytochrome P450 enzymes. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the chemical formula C₁₂H₁₀ClNO and is characterized by a phenoxy group attached to an aniline structure, along with a chlorine atom at the meta position. This specific arrangement contributes to its reactivity and interaction with biological systems.

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 enzymes play a crucial role in the metabolism of xenobiotics, including drugs and environmental toxins. Research indicates that this compound interacts significantly with various cytochrome P450 isoforms, particularly CYP2B6, which is known for metabolizing a wide range of substances.

Key Findings:

- Binding Affinity : Studies show that this compound exhibits binding affinities that vary depending on the structural modifications made to the phenoxy and aniline moieties. The presence of halogen atoms enhances binding interactions through mechanisms such as halogen-π bonding .

- Metabolic Stability : The compound demonstrates varying metabolic stability across different cytochrome P450 isoforms. For instance, it has been shown to be less susceptible to rapid metabolism compared to some of its analogs, which can lead to prolonged bioavailability in therapeutic contexts .

Biological Activity and Toxicity

The biological activity of this compound extends beyond its interaction with cytochrome P450 enzymes. It has been evaluated for cytotoxicity and its potential effects on cellular systems.

Cytotoxicity Studies:

- In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including neuroblastoma (SH-SY5Y) and HEK293T cells. These studies utilize assays such as MTT and LDH release to evaluate cell viability and membrane integrity.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| SH-SY5Y | 34 | Moderate cytotoxicity observed |

| HEK293T | 1.7 | High sensitivity; potential for selective toxicity |

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been a focal point in research. Modifications to the phenoxy group or the introduction of different halogens can significantly alter its pharmacological properties.

SAR Insights:

- Halogen Substitution : The presence of chlorine enhances hydrophobic interactions, increasing binding affinity to CYP enzymes .

- Amine Variants : Altering the amine group can improve metabolic stability and reduce toxicity, as seen in studies comparing various analogs .

Case Studies

Several case studies have highlighted the practical implications of this compound in drug development:

- Neuropharmacology : Its ability to inhibit specific calcium channels (Ca V2.2 and Ca V3.2) suggests potential applications in treating neurological disorders .

- Environmental Toxicology : Investigations into its role as a model compound for studying the metabolism of halogenated environmental pollutants have provided insights into biotransformation pathways involving CYP enzymes .

Propiedades

IUPAC Name |

3-chloro-2-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFXXXPXOSABGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3169-75-3 | |

| Record name | 3-chloro-2-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.